molecular formula C21H24N2O7S2 B2980264 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-25-7

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2980264
CAS No.: 898425-25-7
M. Wt: 480.55
InChI Key: QBIWFFMLHLNRDM-UHFFFAOYSA-N
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Description

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a structurally complex spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule features two sulfonyl groups: one attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 8 and a phenylsulfonyl group at position 2. The spirocyclic architecture contributes to conformational rigidity, which may improve binding specificity compared to linear analogs .

Properties

IUPAC Name

4-(benzenesulfonyl)-8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7S2/c24-31(25,18-6-7-19-20(16-18)29-15-14-28-19)22-10-8-21(9-11-22)23(12-13-30-21)32(26,27)17-4-2-1-3-5-17/h1-7,16H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIWFFMLHLNRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition relevant to diseases such as diabetes and Alzheimer's. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

The compound's structure features a sulfonamide group , a dioxin moiety , and a spirodecane framework . Its molecular formula is C25H26N2O4S2C_{25}H_{26}N_2O_4S_2, reflecting a significant molecular weight that contributes to its biological interactions.

Table 1: Structural Features

ComponentDescription
Sulfonamide GroupEnhances enzyme inhibition potential
Dioxin MoietyAssociated with various biological activities
Spirodecane FrameworkProvides structural stability

Enzyme Inhibition

Research indicates that compounds similar to This compound exhibit notable enzyme inhibitory activities. The primary focus has been on:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can help manage blood glucose levels post-meal, making them relevant for Type 2 Diabetes Mellitus (T2DM) management.
  • Acetylcholinesterase (AChE) Inhibition : AChE is vital in neurotransmission; its inhibition is a therapeutic strategy for Alzheimer's disease by increasing acetylcholine levels in the brain.

Table 2: Enzyme Inhibition Activities

EnzymeActivity LevelReference
α-GlucosidaseSubstantial Inhibition
AcetylcholinesteraseModerate Inhibition

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized derivatives of compounds containing the dioxin moiety and evaluated their inhibitory effects on α-glucosidase and AChE. The findings indicated that certain derivatives showed significant inhibition, suggesting a promising therapeutic potential for managing diabetes and Alzheimer's disease .
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds were reported as follows:
    • For α-glucosidase: IC50 values ranged from 10 μM to 50 μM depending on the specific derivative.
    • For AChE: IC50 values were noted around 12 μM for some potent inhibitors .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the sulfonamide and dioxin structures could enhance inhibitory potency against target enzymes. Specific substitutions led to increased binding affinity and selectivity .

Comparison with Similar Compounds

8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate

  • Structural Differences : Replaces the sulfonyl groups with a thia (sulfur) atom in the spiro ring and a methyl-phenyl substituent. The oxalate salt enhances solubility.
  • Molecular Formula : C25H28N2O7S (molar mass: 500.57 g/mol).
  • The oxalate counterion improves aqueous solubility, making it more suitable for pharmaceutical formulations .

3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • Structural Differences : Features a carbonyl group at position 2 instead of sulfonyl groups.
  • Molecular Formula : C16H19N2O4 (molar mass: 309.34 g/mol).

Diazepane-Based Analogs

3-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)aniline

  • Structural Differences : Replaces the spirocyclic core with a diazepane ring and adds an aniline group.
  • Molecular Formula : C19H23N3O6S2 (molar mass: 465.54 g/mol).
  • Key Properties: The linear diazepane structure increases conformational flexibility, which may reduce target specificity.

tert-Butyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane-1-carboxylate

  • Structural Differences : Incorporates a tert-butyl carbamate protecting group.
  • Key Properties : The tert-butyl group stabilizes the compound during synthesis but must be removed for biological activity. This derivative highlights the importance of protecting strategies in synthesizing sulfonamide-containing analogs .

Polycyclic and Heteroatom-Rich Derivatives

(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-naphthalenyl-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin

  • Structural Differences : Features a dinaphtho-dioxaphosphepin ring system and a phosphate group.
  • Key Properties : The phosphorus center and extended aromatic system increase steric bulk, likely limiting membrane permeability. This compound is associated with pesticide testing, suggesting divergent applications compared to the sulfonamide-focused target compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound Spiro[4.5]decane Dual sulfonyl groups Not provided Not provided High rigidity, potential enzyme/receptor targeting
8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-... (oxalate) Spiro[4.5]decane Thia, methyl-phenyl, oxalate C25H28N2O7S 500.57 Enhanced solubility via oxalate; sulfur alters electronics
3-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)aniline Diazepane Dual sulfonyl, aniline C19H23N3O6S2 465.54 Flexible backbone, hydrogen-bonding capacity
(11bS)-Octahydro-dinaphtho-dioxaphosphepin Dinaphtho-dioxaphosphepin Phosphate, naphthalene Not provided Not provided Steric bulk, pesticide applications

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